molecular formula C11H9BrN2O2S B2867668 [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 335398-78-2

[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No. B2867668
CAS RN: 335398-78-2
M. Wt: 313.17
InChI Key: DKLIXMRUKITXCT-UHFFFAOYSA-N
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Description

“[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid” is a compound that has been studied for its pharmacological activities . It is part of a class of compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles have been reported to have various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .


Synthesis Analysis

The synthesis of this compound involves the creation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The molecular structure of “[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid” is C10H7BrN2O2S . The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles, including “[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid”, exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Scientific Research Applications

Anti-Inflammatory Applications

The thiazole moiety is known for its role in the development of anti-inflammatory agents. Compounds with a thiazole ring can act as selective COX-2 inhibitors, which are crucial in the treatment of inflammation. By inhibiting the COX-2 enzyme, these compounds can reduce the production of pro-inflammatory mediators .

Analgesic Properties

Due to its influence on the COX-2 enzyme, 2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid may also exhibit analgesic properties. This makes it a potential candidate for the development of new pain-relief medications .

Anticancer Research

Thiazole derivatives have been investigated for their anticancer activities. The presence of the thiazole ring can contribute to the anti-proliferative properties against various human cancer cell lines, making it a valuable scaffold for designing new anticancer drugs .

Insulin Mimetic Activity

Thiazole-containing molecules have been studied for their ability to stimulate insulin release and glucose uptake. This suggests potential applications in the management of diabetes, where such compounds could act as insulin mimetics .

Synthesis of Bioactive Molecules

The thiazole ring is a key feature in the synthesis of a wide range of bioactive molecules. Its reactivity allows for various transformations, making it an essential building block in organic synthesis .

Enzyme Inhibition

Compounds with a thiazole core can be designed to inhibit specific enzymes involved in disease pathways. This enzyme inhibition capability is crucial for the development of targeted therapies .

Drug Development

The structural features of thiazole derivatives, including 2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid , make them suitable for drug development. Their ability to interact with various biological targets can lead to the creation of novel pharmaceuticals .

Material Science

Beyond medicinal applications, thiazole derivatives can also be utilized in material science. Their chemical properties may contribute to the development of new materials with specific desired characteristics .

Mechanism of Action

The mechanism of action of thiazoles involves their interaction with various biochemical pathways and enzymes, or their ability to stimulate or block receptors in biological systems . They can activate or stop biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .

Future Directions

The future directions for the research and development of “[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid” and similar compounds involve further exploration of their pharmacological activities. There is a need for the discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer . These compounds have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-7-1-3-8(4-2-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLIXMRUKITXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid

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